molecular formula C10H15N3O3 B13222359 Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13222359
M. Wt: 225.24 g/mol
InChI Key: FPFGHDFNFOHIIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves several steps. One common method includes the reaction of dimethylamine with a suitable precursor under controlled conditions . The reaction typically requires a solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Biological Activity

Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS No. 91208-48-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O3C_{10}H_{15}N_{3}O_{3} with a molecular weight of 213.25 g/mol. The compound features a dimethylamino group and a pyrimidine ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology and neuropharmacology. Key areas of investigation include:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin in some assays .
  • Cholinesterase Inhibition :
    • The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases .
  • Calcium Signaling Modulation :
    • Recent studies have identified the compound's role in modulating calcium signaling pathways, particularly through the inhibition of adenylyl cyclase type 1 (AC1). This mechanism is crucial in the context of chronic pain and central nervous system disorders .

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound acts on various receptors involved in cell proliferation and apoptosis regulation. Its affinity for muscarinic acetylcholine receptors has been highlighted as a pathway contributing to its anticancer effects .
  • Enzyme Inhibition : By inhibiting cholinesterases, the compound may enhance acetylcholine levels in synaptic clefts, promoting improved cognitive function and memory retention .

Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionEnhances cognitive function
Calcium Signaling ModulationPotential pain relief mechanism

Case Study Analysis

A notable study evaluated the anticancer efficacy of this compound against FaDu hypopharyngeal carcinoma cells. The results demonstrated that the compound not only inhibited cell growth but also triggered apoptotic pathways more effectively than standard treatments. This study employed both in vitro assays and molecular docking simulations to elucidate the binding affinity and interaction dynamics with target proteins .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H15N3O3/c1-6-7(5-8(14)16-4)9(15)12-10(11-6)13(2)3/h5H2,1-4H3,(H,11,12,15)

InChI Key

FPFGHDFNFOHIIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N(C)C)CC(=O)OC

Origin of Product

United States

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